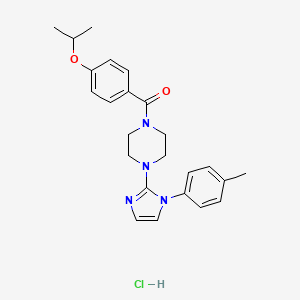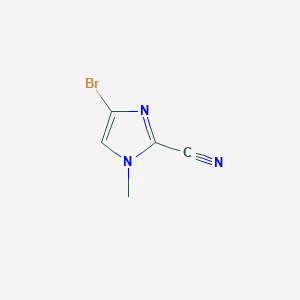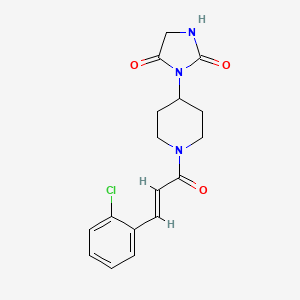
4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in dental health. It is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which has been shown to have a significant impact on remineralization and prevention of tooth decay. In
Scientific Research Applications
Kinase Inhibitors
The piperazine ring is commonly used as a scaffold in kinase inhibitors. These inhibitors play a crucial role in regulating cellular processes by modulating protein kinases. By incorporating the piperazine moiety, researchers can optimize the pharmacokinetic properties of the final drug and enhance its interaction with target macromolecules .
Receptor Modulators
Piperazine derivatives have been explored as receptor modulators. For instance, compounds like 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one exhibit excellent activity for 5-HT1A receptors. These compounds can potentially influence serotonin signaling pathways, making them relevant for neurological and psychiatric research .
Amide Bond Formation
The piperazine moiety is often part of amide bonds in drug molecules. Amide linkages contribute to the stability and bioavailability of the final compound. Researchers focus on optimizing amide bond formation during drug development.
properties
IUPAC Name |
4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3/c1-12(23)20-6-8-21(9-7-20)17(25)19-14-10-16(24)22(11-14)15-4-2-13(18)3-5-15/h2-5,14H,6-11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFPDLPFFRDAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)



![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)




![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)


![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)